molecular formula C28H24F3NO4S B2617909 {2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methylbenzenecarboxylate CAS No. 338749-83-0

{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methylbenzenecarboxylate

Cat. No.: B2617909
CAS No.: 338749-83-0
M. Wt: 527.56
InChI Key: LFXPSAHSCPYUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methylbenzenecarboxylate (CAS 338749-83-0) is a synthetic organic compound with the molecular formula C28H24F3NO4S and a molar mass of 527.55 g/mol . Its structure features a pyrrole core substituted with:

  • A methylsulfonylphenyl group at position 5,
  • A 3-(trifluoromethyl)phenyl group at position 1,
  • A methyl group at position 2,
  • A 4-methylbenzoate ester at position 2.

Properties

IUPAC Name

[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F3NO4S/c1-18-7-9-21(10-8-18)27(33)36-17-22-15-26(20-11-13-25(14-12-20)37(3,34)35)32(19(22)2)24-6-4-5-23(16-24)28(29,30)31/h4-16H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXPSAHSCPYUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=C(N(C(=C2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methylbenzenecarboxylate, also known by its IUPAC name, exhibits a complex structure that suggests potential biological activities. Its molecular formula is C28H24F3NO5S, and it has garnered attention in medicinal chemistry for its possible therapeutic applications.

Chemical Structure

The compound features a pyrrole ring substituted with various functional groups, including a methylsulfonyl group and trifluoromethyl phenyl moieties. This structural diversity is indicative of its potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has focused on several key areas:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The presence of the trifluoromethyl group is often associated with increased potency against various cancer cell lines.
  • Antiviral Properties : Some derivatives of pyrrole-based compounds have shown efficacy as antiviral agents, particularly against HIV and influenza viruses. The specific interaction mechanisms remain under investigation.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell signaling.

Antitumor Activity

A study conducted on structurally related pyrrole derivatives indicated that these compounds could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)12.8Cell cycle arrest
HeLa (Cervical)18.5Inhibition of proliferation

Antiviral Properties

In vitro assays have demonstrated that similar pyrrole derivatives can inhibit HIV-1 fusion by targeting the gp41 protein. The mechanism involves disruption of the viral envelope fusion process, thereby preventing viral entry into host cells.

Enzyme Inhibition

Research has shown that compounds with methylsulfonyl and trifluoromethyl groups can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

A. Heterocyclic Core

  • Pyrrole vs.
  • Substituent Positioning : Methyl and aryl groups at positions 1, 2, and 5 influence steric hindrance and π-π stacking.

B. Electron-Withdrawing Groups

  • Trifluoromethyl (-CF3): Enhances metabolic stability and electronegativity compared to methylphenoxy or sulfanyl groups .
  • Methylsulfonyl (-SO2Me) : Stronger electron withdrawal than sulfanyl (-S-), possibly improving binding to hydrophobic enzyme pockets .

C. Ester Variations

  • Toluic Ester (-COOCH2C6H4Me) : Balances lipophilicity and hydrolytic stability.
  • Chlorobenzoate/Difluorobenzoate : Halogenated esters may increase reactivity but reduce bioavailability .

Hypothetical Bioactivity Implications

While direct bioactivity data for the target compound is unavailable, structural analogs suggest:

  • Enzyme Inhibition : The trifluoromethyl and methylsulfonyl groups may enhance binding to ATP-binding pockets or allosteric sites, as seen in kinase inhibitors .
  • Solubility vs. Permeability : The toluic ester likely offers better membrane penetration than sulfonates but lower solubility than halogenated esters .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

The compound’s synthesis likely involves multi-step protocols, including condensation of substituted pyrrole intermediates with activated benzoate esters. For example, demonstrates a cascade [3,3]-sigmatropic rearrangement/aromatization strategy for structurally related heterocycles, which could inform the coupling of the pyrrole core with the 4-methylbenzenecarboxylate moiety. Yield optimization may require careful control of reaction conditions (e.g., NaH in THF at 0°C for deprotonation, as in ) and purification via column chromatography. The use of directing groups (e.g., methylsulfonyl) could enhance regioselectivity during pyrrole functionalization .

Q. How can the compound’s structural integrity and purity be validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular conformation. and highlight SC-XRD for analogous compounds, resolving bond lengths, angles, and crystal packing. Complementary techniques include 1^1H/13^13C NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment (>95% purity thresholds). For example, uses SC-XRD to resolve thiazole-pyrazole hybrids, a strategy applicable here .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps), solubility, and stability. employs DFT to study substituent effects on aromatic systems, which can guide predictions of how the trifluoromethyl and methylsulfonyl groups influence reactivity or bioavailability. Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

Discrepancies may arise from differences in metabolic stability, protein binding, or bioavailability. provides a framework for addressing such issues in factor Xa inhibitors: optimizing the P(4) moiety to reduce plasma protein binding and enhance permeability. Pharmacokinetic studies (e.g., measuring free fraction in human plasma, oral bioavailability) and metabolite profiling (via LC-MS) are critical. Adjusting substituents like the methylsulfonyl group could improve in vivo efficacy by altering LogP or plasma stability .

Q. What strategies are effective for improving the compound’s solubility without compromising target affinity?

Structural modifications to the 4-methylbenzenecarboxylate group (e.g., introducing polar substituents like hydroxyl or amine groups) or formulation approaches (e.g., co-solvents, cyclodextrin inclusion complexes) can enhance solubility. outlines buffer solutions (sodium acetate/1-octanesulfonate at pH 4.6) for chromatographic analysis of poorly soluble analogs, which could inform solubility studies. Computational tools like COSMO-RS can predict solubility changes post-modification .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Use target-engagement assays (e.g., SPR for binding kinetics) paired with omics approaches (proteomics/transcriptomics) to identify off-target effects. emphasizes selectivity profiling against related enzymes (e.g., trypsin, kallikrein) to confirm specificity. For in vivo models, thrombus formation assays (as in ) or CRISPR-engineered cell lines could validate target relevance .

Methodological Considerations

Q. What analytical techniques are best suited for detecting degradation products under stress conditions?

Accelerated stability studies (40°C/75% RH) with LC-MS/MS monitoring can identify degradation pathways. ’s HPLC method (methanol/buffer mobile phase) is adaptable for separating degradation products. Mass spectral libraries (e.g., NIST) aid in fragment identification. For photodegradation, UV-vis spectroscopy coupled with DFT calculations (as in ) can predict vulnerable moieties (e.g., ester linkages) .

Q. How should researchers prioritize substituent modifications to enhance metabolic stability?

Focus on blocking metabolic hot spots (e.g., ester hydrolysis sites). ’s SAR study shows that replacing labile groups with stable analogs (e.g., trifluoromethyl vs. methyl) improves half-life. In vitro microsomal assays (human liver microsomes + NADPH) can quantify metabolic turnover. Deuterium incorporation at vulnerable positions may further stabilize the molecule .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.